2-Amino-1-piperidin-1-yl-ethanone
Overview
Description
2-Amino-1-piperidin-1-yl-ethanone is a chemical compound with the molecular formula C7H14N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is used primarily in research and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
The specific nature of these interactions and their consequences would depend on the particular targets involved .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Its lipophilicity, as indicated by various Log P(o/w) values, is around 0.29 , which could affect its distribution within the body.
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
This compound, like many others, holds potential for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-piperidin-1-yl-ethanone typically involves the reaction of piperidine with ethyl chloroacetate, followed by the addition of ammonia. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch processing .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-piperidin-1-yl-ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Amino-1-piperidin-1-yl-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: This compound is similar in structure but has different functional groups.
2-(Piperidin-1-yl)ethanamine: Another similar compound with variations in the side chains.
Uniqueness
2-Amino-1-piperidin-1-yl-ethanone is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-amino-1-piperidin-1-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-7(10)9-4-2-1-3-5-9/h1-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXQAOYDOPPEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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